molecular formula C12H12N2<br>C6H5NHC6H4NH2<br>C12H12N2 B046282 N-Phenyl-p-phenylenediamine CAS No. 101-54-2

N-Phenyl-p-phenylenediamine

Cat. No.: B046282
CAS No.: 101-54-2
M. Wt: 184.24 g/mol
InChI Key: ATGUVEKSASEFFO-UHFFFAOYSA-N
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Description

N-Phenyl-p-phenylenediamine (PPDA) is an aromatic amine derivative with the molecular formula C₁₂H₁₂N₂. It consists of a p-phenylenediamine backbone substituted with a phenyl group at the nitrogen atom. PPDA is widely used in industrial and chemical applications due to its redox-active properties, conjugation capabilities, and ability to complex with metal ions .

Mechanism of Action

Target of Action

4-Aminodiphenylamine, also known as N-Phenyl-p-phenylenediamine, is a phenyl-substituted p-phenylenediamine . It has been used in the synthesis of biodegradable electroactive hydrogels for increasing the viability of cardiomyocytes via electrical stimulation in vitro and supporting exogenous cardiomyocyte survival in vivo . Therefore, its primary targets are cardiomyocytes.

Mode of Action

It is known that it interacts with cardiomyocytes, enhancing their viability and supporting their survival in vivo . This suggests that it may interact with cellular pathways that regulate cell survival and function.

Pharmacokinetics

It is soluble in dmso and ethanol, suggesting that it may be well-absorbed and distributed in the body

Result of Action

The primary result of 4-Aminodiphenylamine’s action is the increased viability of cardiomyocytes and support for their survival in vivo . This suggests that it may have potential applications in cardiac tissue engineering and other areas of regenerative medicine.

Action Environment

The action of 4-Aminodiphenylamine can be influenced by various environmental factors. For example, it has been found as a contaminant in roadway runoff and urban creeks , suggesting that it can persist in the environment and potentially affect aquatic organisms. Additionally, its effectiveness in cardiac tissue engineering may be influenced by factors such as the presence of other cells, the physical properties of the tissue, and the overall health of the patient .

Biological Activity

N-Phenyl-p-phenylenediamine (PPD), also known as N-phenyl-1,4-phenylenediamine, is an organic compound widely used in various industrial applications, particularly in the rubber and dye industries. Its chemical structure allows it to function as an antioxidant and a stabilizing agent. This article explores the biological activity of PPD, focusing on its potential health effects, toxicity, and interactions with biological systems.

  • Chemical Formula : C12H12N2
  • CAS Number : 101-54-2
  • Molecular Weight : 196.24 g/mol

PPD is characterized by its two amine groups, which contribute to its reactivity and biological activity.

Toxicological Profile

The toxicological profile of PPD has been extensively studied, revealing several important aspects of its biological activity:

  • Skin Sensitization : PPD is recognized as a skin sensitizer. Studies have shown that it can induce allergic reactions upon dermal exposure. In a local lymph node assay, significant lymphocyte proliferation was observed in mice exposed to PPD, indicating its potential to trigger immune responses .
  • Genotoxicity : Research indicates that PPD has the potential to induce chromosomal aberrations in mammalian cells. In vitro assays have demonstrated mutagenic effects under certain conditions, raising concerns about its genotoxic potential .
  • Carcinogenicity : While some studies suggest low carcinogenic risk associated with PPD exposure, the evidence remains inconclusive. The compound received a low score for carcinogenicity based on negative experimental data; however, further research is necessary to fully understand its long-term effects .

Metabolism and Excretion

The metabolism of PPD involves conjugation reactions leading to the formation of N-glucuronides as major metabolites. Studies on human workers exposed to PPD showed increased urinary excretion levels post-shift, suggesting accumulation in the body over time .

Environmental Impact

PPD is known to undergo transformation in environmental settings, particularly when released from rubber products. Its degradation products can exhibit different biological activities and toxicities, impacting aquatic ecosystems .

Case Study 1: Occupational Exposure

A study involving workers in rubber manufacturing highlighted elevated levels of PPD in urine samples before and after shifts, indicating significant occupational exposure. The study noted symptoms consistent with allergic reactions among workers, emphasizing the need for protective measures in industrial settings .

Case Study 2: Aquatic Toxicology

Research on the aquatic toxicity of PPD revealed that it poses risks to fish species such as rainbow trout and bluegill sunfish. The LC50 values indicated progressive toxicity over time, suggesting cumulative effects rather than acute toxicity alone .

Summary of Research Findings

Aspect Findings
Skin SensitizationInduces allergic dermatitis; significant lymphocyte proliferation observed
GenotoxicityPotential to induce chromosomal aberrations; conflicting data exists
CarcinogenicityLow risk based on current evidence; further studies needed
MetabolismForms N-glucuronides; accumulation observed in occupational settings
Environmental ImpactToxic to aquatic life; degradation products may have different toxicities

Scientific Research Applications

Cosmetic Applications

N-Phenyl-p-phenylenediamine is widely used in the cosmetic industry, particularly in hair dyes. It acts as a colorant due to its ability to form stable dye intermediates. The safety of PPD in cosmetics has been evaluated extensively.

Safety Assessments

  • Human Patch Testing : Several studies have demonstrated that PPD can cause allergic reactions in sensitive individuals. The European Commission's Scientific Committee on Consumer Safety (SCCS) has provided guidelines on acceptable concentrations in hair dyes to mitigate risks of sensitization and irritation .
  • Developmental Toxicity : Research indicates that while PPD shows no significant developmental toxicity at certain concentrations, it can lead to maternal and fetal toxicity at higher doses .

Rubber Industry

PPD is utilized as an antioxidant in rubber formulations, particularly in tires. It helps enhance the durability and longevity of rubber products by preventing oxidative degradation.

Photographic Industry

Historically, PPD has found applications in the photographic industry as a developing agent due to its reducing properties . However, its use has declined with advancements in digital photography.

Environmental Impact and Toxicology

Recent studies have raised concerns regarding the environmental impact of PPD, particularly its derivatives such as 6PPD-quinone, which have been linked to toxicity in aquatic organisms. This has prompted regulatory scrutiny regarding its use in consumer products like tires .

Toxicological Studies

  • Animal Studies : Long-term studies on rodents have shown that high doses of PPD can lead to reduced body weight gains and potential central nervous system damage . However, no significant carcinogenic effects were observed in controlled settings .
  • Ecotoxicology : Research indicates that PPD and its derivatives pose risks to wildlife, particularly aquatic species, raising concerns about their persistence and bioaccumulation in ecosystems .

Case Studies

Study Application Findings
European SCCS ReportCosmeticsEstablished safety limits for PPD in hair dyes to prevent allergic reactions .
NTP BioassayToxicologyNo significant carcinogenicity was observed; however, developmental toxicity was noted at high doses .
Environmental Impact StudyRubber IndustryIdentified risks associated with 6PPD-quinone affecting aquatic life, leading to regulatory actions .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N-P-PPD in environmental or biological matrices?

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and selectivity. For example, a method with a detection limit of 15.7 ng/mL was validated using a C18 column and mobile phases optimized for aromatic amines . UV-Vis spectroscopy is also employed for preliminary screening, leveraging N-P-PPD’s oxidative coupling reactions (e.g., with N,N-dimethylaniline) to form chromophores at λmax = 735 nm . Ensure calibration with certified reference materials to address matrix interference.

Q. How can researchers mitigate interference from structural analogs during N-P-PPD analysis?

Use chromatographic separation with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve N-P-PPD from analogs like N,N-diethyl-p-phenylenediamine. Confirm identity via fragmentation patterns in MS/MS (e.g., m/z 185.1 → 93.1 for N-P-PPD) . Cross-validate results with nuclear magnetic resonance (NMR) if co-elution persists.

Q. What are the primary toxicity concerns associated with N-P-PPD in laboratory settings?

N-P-PPD is classified as a skin sensitizer (strong evidence of allergenic potential) and has moderate immunotoxicity. Acute exposure studies in rodents show LD50 values >2,000 mg/kg, but chronic exposure risks include potential organ toxicity (liver/gastrointestinal) . Always use personal protective equipment (PPE) and conduct toxicity assays under fume hoods.

Advanced Research Questions

Q. How do regulatory discrepancies between REACH and cosmetics frameworks impact N-P-PPD risk assessments?

Under REACH, N-P-PPD’s systemic toxicity (e.g., NOAEL = 10 mg/kg/day) is prioritized, while the EU’s SCCS emphasizes dermal exposure limits (0.1% in cosmetics) due to sensitization risks . Researchers must reconcile these endpoints by conducting tiered studies: (1) in vitro skin permeation assays, (2) metabolite profiling, and (3) cross-species extrapolation using physiologically based pharmacokinetic (PBPK) models.

Q. What experimental strategies address contradictions in N-P-PPD’s environmental persistence data?

While hydrolysis studies in pure water suggest rapid degradation (t½ <24h), adsorption to organic matter in sludge prolongs persistence. Design experiments to simulate real-world conditions:

  • Test biodegradation in OECD 301F media with activated sludge.
  • Measure bioaccumulation factors (BCF) in Daphnia magna or fish models .
  • Monitor nitrosamine formation, a potential degradation byproduct with carcinogenic properties .

Q. How can oxidative coupling reactions of N-P-PPD be optimized for polymer synthesis?

Enzymatic catalysis (e.g., laccase) in vesicle templates enhances oligomerization efficiency. Key parameters:

  • pH 5–6 for enzyme stability.
  • Substrate concentration ≤10 mM to prevent precipitation.
  • Raman spectroscopy to monitor real-time polymerization kinetics .

Q. What methodologies resolve discrepancies in carcinogenicity assessments of N-P-PPD?

Mechanistic studies are critical:

  • Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity.
  • Evaluate oxidative stress markers (e.g., 8-OHdG) in in vivo models.
  • Compare data across regulatory sources (ECHA, SCCS) to identify gaps, such as missing p-phenylenediamine degradation product analysis .

Q. Data Interpretation and Validation

Q. How should researchers validate N-P-PPD detection in complex environmental samples?

  • Spike recovery tests (85–110% acceptable range).
  • Use isotopically labeled internal standards (e.g., <sup>13</sup>C6-N-P-PPD) to correct for matrix effects.
  • Cross-check with orthogonal methods (e.g., GC-MS after derivatization) .

Q. What statistical approaches are recommended for reconciling conflicting toxicity datasets?

Apply Bayesian meta-analysis to integrate historical data (1941–2009) with new findings. Weight studies by sample size, GLP compliance, and relevance to exposure scenarios (e.g., dermal vs. oral) . Sensitivity analysis can identify outliers driven by methodological variability (e.g., solvent choice in in vitro assays).

Q. Environmental and Health Impact

Q. What are the emerging concerns regarding N-P-PPD’s environmental transformation products?

Recent studies highlight 6PPD-quinone, a ozonation byproduct of N-P-PPD derivatives, as highly toxic to aquatic life (LC50 = 0.8 µg/L in coho salmon). Monitor transformation pathways via LC-QTOF-MS and prioritize ecotoxicological testing of identified metabolites .

Comparison with Similar Compounds

PPDA belongs to a broader class of p-phenylenediamine derivatives. Below is a detailed comparison with structurally related compounds, focusing on chemical properties, applications, and toxicity.

Structural and Functional Differences

Compound Substituents Key Functional Groups Molecular Weight
PPDA Phenyl group at N₁ -NH-C₆H₅, -NH₂ 184.24 g/mol
6PPD N-(1,3-Dimethylbutyl), N′-phenyl -NH-C(CH₂CH₃)CH₂CH(CH₃), -NH₂ 268.41 g/mol
N-Cyclohexyl-N′-phenyl Cyclohexyl group at N₁, phenyl at N₄ -NH-C₆H₁₁, -NH-C₆H₅ 268.38 g/mol
N,N′-Di-sec-butyl Two sec-butyl groups at N₁ and N₄ -NH-CH(CH₂CH₃)₂ 220.35 g/mol
N,N-Diethyl Two ethyl groups at N₁ and N₄ -NH-CH₂CH₃ 178.26 g/mol

Key Insights :

  • Substituents influence solubility, steric hindrance, and redox activity. PPDA’s phenyl group enhances conjugation, while alkylated derivatives (e.g., 6PPD) improve thermal stability .

Application-Specific Performance

Compound Primary Applications Performance Metrics References
PPDA - Fuel cell catalysts
- Hair dyes
- 30% Pt-loading efficiency on XC72
- High sensitization risk (5% allergy rate in EU)
6PPD - Rubber antioxidant
- Tire additives
- Forms toxic ozonation product (6PPD-quinone)
- Linked to coho salmon mortality
N-Cyclohexyl-N′-phenyl - Antioxidant for fuels
- Corrosion inhibitor
- Reduces gum formation in gasoline by 70%
- Stable under high temperatures
N,N′-Di-sec-butyl - Olefin-rich gasoline stabilization - Prevents gelation by 90% in cracked gasoline
N,N-Diethyl - Water treatment
- Photochemical sensors
- High reactivity in chlorination byproducts
- Limited industrial adoption

Key Insights :

  • PPDA excels in catalytic applications but faces regulatory scrutiny in cosmetics.
  • 6PPD’s environmental persistence and toxicity contrast with PPDA’s lower ecological risk .

Toxicity and Regulatory Status

Compound Acute Toxicity (Oral LD₅₀) Carcinogenicity Regulatory Restrictions
PPDA Not determined Non-carcinogenic (rodents) Restricted in cosmetics (EU, US)
6PPD 2,057 ppm (mice) Suspected via 6PPD-quinone Banned in aquatic zones (WA, USA)
N-Cyclohexyl-N′-phenyl 600 ppm (rats) No data Limited restrictions
N,N′-Di-sec-butyl 1,200 ppm (rats) Non-carcinogenic OSHA workplace limits apply
N,N-Diethyl 5,000 ppm (mice) No data Unregulated

Key Insights :

  • PPDA’s sensitization risk contrasts with its non-carcinogenic profile.
  • 6PPD’s metabolite (6PPD-quinone) highlights the need for lifecycle toxicity assessments .

Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine
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InChI

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2
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InChI Key

ATGUVEKSASEFFO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2, Array
Record name N-PHENYL-P-PHENYLENEDIAMINE
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Record name N-PHENYL-1,4-BENZENEDIAMINE
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Related CAS

89230-95-5, Array
Record name 1,4-Benzenediamine, N1-phenyl-, homopolymer
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Record name p-Aminodiphenylamine
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DSSTOX Substance ID

DTXSID7025895
Record name N-Phenyl-1,4-benzenediamine
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Molecular Weight

184.24 g/mol
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Physical Description

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES
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Record name 1,4-Benzenediamine, N1-phenyl-
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Boiling Point

669 °F at 760 mmHg (NTP, 1992), 354 °C
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Flash Point

380 °F (NTP, 1992), 380 °F', 193 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05
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Density

1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³
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Vapor Pressure

0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076
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Color/Form

Needles (alcohol), Purple powder, Purple needles

CAS No.

101-54-2
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Melting Point

163 to 167 °F (NTP, 1992), 75 °C
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Synthesis routes and methods I

Procedure details

To a 1-liter three-necked round bottom flask fitted with a stirrer, a condenser and a thermometer were added 99.0 (0.5 mole) N-phenyl-4-nitrosoaniline, 254 g n-hexanol and 40 g (0.5 mole) aqueous NaOH (50% by weight). The dark reddish brown solution was stirred, heated to 100° C., at which point an exotherm developed, and heating was discontinued. A temperature rise to 120° C. was observed within 15 minutes. After another 15 minutes, the temperature returned to 100° C. Stirring was continued for one hour while maintaining the reaction mixture at 100°-105° C. Thereafter, a sample of the reaction mixture was analyzed by HPLC; no nitroso starting material was detected.
[Compound]
Name
99.0
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

aniline method, where p-nitro-chlorobenzene and aniline as raw materials react in the presence of a catalyst to produce 4-nitrodiphenylamine, then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

It is disclosed that phenylhydroxylamine and aniline in the presence of concentrated HCl, HZSM-5, HY zeolites, Nafion, filtrol (acid clay), NaHSO4/SiO4, or montmorillonite yield p-aminodiphenylamine. In each case, the predominant isomer of aminodiphenylamine was the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
HY
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NaHSO4 SiO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Phenyl-p-phenylenediamine
N-Phenyl-p-phenylenediamine
N-Phenyl-p-phenylenediamine
N-Phenyl-p-phenylenediamine
N-Phenyl-p-phenylenediamine
N-Phenyl-p-phenylenediamine

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